4,4'-Diaminobiphenyl-3,3'-disulfonic acid
Overview
Description
4,4’-Diaminobiphenyl-3,3’-disulfonic acid is a chemical compound with the molecular formula C₁₂H₁₂N₂O₆S₂. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two amino groups and two sulfonic acid groups attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Diaminobiphenyl-3,3’-disulfonic acid can be synthesized through the reaction of benzidine sulfate with sulfuric acid monohydrate at a temperature of 210°C . This reaction results in the formation of benzidine-3,3’-disulfonic acid, which is then converted to 4,4’-diaminobiphenyl-3,3’-disulfonic acid.
Industrial Production Methods
The industrial production of 4,4’-diaminobiphenyl-3,3’-disulfonic acid typically involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product. The compound is usually produced in solid form and requires careful handling and storage to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
4,4’-Diaminobiphenyl-3,3’-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 4,4’-diaminobiphenyl-3,3’-disulfonic acid include sulfuric acid, nitric acid, and various oxidizing and reducing agents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of 4,4’-diaminobiphenyl-3,3’-disulfonic acid include various substituted biphenyl derivatives, amine derivatives, and sulfonic acid derivatives. These products have diverse applications in different fields .
Scientific Research Applications
4,4’-Diaminobiphenyl-3,3’-disulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological research to study the effects of sulfonic acid and amino groups on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4’-diaminobiphenyl-3,3’-disulfonic acid involves its interaction with various molecular targets and pathways. The amino and sulfonic acid groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of complexes and derivatives that exhibit specific biological and chemical properties .
Comparison with Similar Compounds
4,4’-Diaminobiphenyl-3,3’-disulfonic acid can be compared with other similar compounds, such as:
4,4’-Diaminobiphenyl-2,2’-disulfonic acid: This compound has similar structural features but differs in the position of the sulfonic acid groups.
Benzidine-3,3’-disulfonic acid: This compound is a precursor in the synthesis of 4,4’-diaminobiphenyl-3,3’-disulfonic acid and has similar chemical properties.
Direct Orange 4: This is a dye that contains similar biphenyl and sulfonic acid structures but has additional functional groups that impart color properties
The uniqueness of 4,4’-diaminobiphenyl-3,3’-disulfonic acid lies in its specific combination of amino and sulfonic acid groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-5-(4-amino-3-sulfophenyl)benzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6S2/c13-9-3-1-7(5-11(9)21(15,16)17)8-2-4-10(14)12(6-8)22(18,19)20/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSOOPQRTBEFDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187332 | |
Record name | 3,3'-Benzidinedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3365-90-0 | |
Record name | 3,3'-Benzidinedisulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003365900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Benzidinedisulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3740 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3'-Benzidinedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-DIAMINOBIPHENYL-3,3'-DISULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W0E505HS1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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